molecular formula C18H19NO5 B6527613 [(3,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate CAS No. 1002663-77-5

[(3,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate

Cat. No. B6527613
CAS RN: 1002663-77-5
M. Wt: 329.3 g/mol
InChI Key: LAHJEFIOWWSNMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(3,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate is a complex organic molecule. It seems to contain a carbamoyl group attached to a methyl benzoate moiety, with a 3,4-dimethoxyphenyl group also attached to the carbamoyl group .

Scientific Research Applications

[(3,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate has been used in a wide variety of scientific research applications. It has been used in the study of enzyme kinetics, as it can be used to inhibit the activity of certain enzymes. It has also been used to study the structure and function of proteins, as it can be used to modify the structure of proteins. Additionally, it has been used in drug design and development, as it can be used to modify the structure of drug molecules.

Mechanism of Action

The mechanism of action of [(3,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate is not fully understood. However, it is believed that the phenylcarbamoyl group of this compound binds to the active site of enzymes, thus inhibiting their activity. Additionally, it is believed that the methylbenzoate group of this compound binds to the active site of proteins, thus modifying their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the inhibition of certain enzymes by this compound can lead to changes in metabolic pathways, and thus to changes in biochemical and physiological processes. Additionally, it is believed that the modification of certain proteins by this compound can lead to changes in cellular processes, and thus to changes in biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

The major advantage of using [(3,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate in lab experiments is its versatility. It can be used to modify the structure and function of proteins and enzymes, and it can be used to inhibit the activity of certain enzymes. Additionally, it is relatively easy to synthesize and is relatively stable in solution. The major limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions.

Future Directions

There are many potential future directions for research on [(3,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate. These include further investigation of its mechanism of action, further investigation of its biochemical and physiological effects, further investigation of its potential applications in drug design and development, and further investigation of its potential applications in other areas of scientific research. Additionally, further research could be done to improve the synthesis of this compound, as well as to improve its solubility in aqueous solutions.

Synthesis Methods

The synthesis of [(3,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate is a relatively straightforward process. It involves the reaction of a methylbenzoate group with a phenylcarbamoyl group. The reaction is carried out in an organic solvent, such as dichloromethane, and is catalyzed by a base, such as sodium hydroxide. The reaction is typically carried out at room temperature, and the product is isolated via column chromatography.

properties

IUPAC Name

[2-(3,4-dimethoxyanilino)-2-oxoethyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-12-4-6-13(7-5-12)18(21)24-11-17(20)19-14-8-9-15(22-2)16(10-14)23-3/h4-10H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHJEFIOWWSNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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